molecular formula C21H23ClN2O4 B6562284 N-(3-chloro-4-methoxyphenyl)-N'-[(4-phenyloxan-4-yl)methyl]ethanediamide CAS No. 1091138-39-4

N-(3-chloro-4-methoxyphenyl)-N'-[(4-phenyloxan-4-yl)methyl]ethanediamide

Cat. No.: B6562284
CAS No.: 1091138-39-4
M. Wt: 402.9 g/mol
InChI Key: OXUDPAONPDYSTG-UHFFFAOYSA-N
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Description

N-(3-chloro-4-methoxyphenyl)-N'-[(4-phenyloxan-4-yl)methyl]ethanediamide is a complex organic compound featuring a 3-chloro-4-methoxyphenyl group and a 4-phenyloxan-4-ylmethyl moiety linked via an ethanediamide bridge. The chloro and methoxy substituents on the aromatic ring contribute to its electronic properties, while the tetrahydropyran (oxane) ring provides steric bulk and conformational rigidity.

Properties

IUPAC Name

N'-(3-chloro-4-methoxyphenyl)-N-[(4-phenyloxan-4-yl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23ClN2O4/c1-27-18-8-7-16(13-17(18)22)24-20(26)19(25)23-14-21(9-11-28-12-10-21)15-5-3-2-4-6-15/h2-8,13H,9-12,14H2,1H3,(H,23,25)(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXUDPAONPDYSTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)C(=O)NCC2(CCOCC2)C3=CC=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-methoxyphenyl)-N’-[(4-phenyloxan-4-yl)methyl]ethanediamide typically involves a multi-step process. One common method includes the following steps:

    Formation of the Intermediate: The initial step involves the reaction of 3-chloro-4-methoxyaniline with an appropriate reagent to form an intermediate compound.

    Coupling Reaction: The intermediate is then subjected to a coupling reaction with 4-phenyloxan-4-ylmethylamine under controlled conditions to form the desired product.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain N-(3-chloro-4-methoxyphenyl)-N’-[(4-phenyloxan-4-yl)methyl]ethanediamide in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and continuous flow processes can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-4-methoxyphenyl)-N’-[(4-phenyloxan-4-yl)methyl]ethanediamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenation using chlorine or bromine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction may produce an amine derivative.

Scientific Research Applications

N-(3-chloro-4-methoxyphenyl)-N’-[(4-phenyloxan-4-yl)methyl]ethanediamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-methoxyphenyl)-N’-[(4-phenyloxan-4-yl)methyl]ethanediamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Compound Name Substituents Core Structure Molecular Weight (g/mol) Key Functional Groups Unique Features
Target Compound 3-chloro-4-methoxyphenyl; 4-phenyloxan-4-ylmethyl Ethanediamide ~450 (estimated) Chloro, methoxy, oxane ring Combines chloro-methoxy aromatic ring with phenyl-substituted oxane
N-(3-chloro-4-fluorophenyl)-N'-{2-hydroxy-2-[4-(methylsulfanyl)phenyl]ethyl}ethanediamide 3-chloro-4-fluorophenyl; methylsulfanylphenyl-hydroxyethyl Ethanediamide ~380–400 (estimated) Fluoro, hydroxy, methylsulfanyl Fluoro substituent enhances electron-withdrawing effects; lacks oxane ring
N-(3-chloro-4-methylphenyl)-N'-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}ethanediamide 3-chloro-4-methylphenyl; 4-methoxyphenyl-tetrahydropyran Ethanediamide 371.87 Methyl, methoxy, tetrahydropyran Methyl group reduces polarity compared to methoxy
N’-(3-chloro-4-methoxyphenyl)-N-({1-[(furan-2-yl)methyl]piperidin-4-yl}methyl)ethanediamide 3-chloro-4-methoxyphenyl; furan-piperidine Ethanediamide 437.9 Chloro, methoxy, piperidine, furan Piperidine enhances solubility; furan introduces π-π interactions
N'-(3-chloro-4-fluorophenyl)-N-{[1-(2-phenoxyacetyl)piperidin-4-yl]methyl}ethanediamide 3-chloro-4-fluorophenyl; phenoxyacetyl-piperidine Ethanediamide ~420–440 (estimated) Fluoro, phenoxyacetyl, piperidine Phenoxyacetyl group increases steric bulk

Key Differences and Implications

Substituent Effects: Chloro vs. Oxane vs. Piperidine/Morpholine: The phenyloxane moiety in the target compound provides a rigid, hydrophobic scaffold compared to piperidine () or morpholine () rings, which may enhance blood-brain barrier penetration or receptor specificity.

Biological Activity :

  • Compounds with oxane or tetrahydropyran cores (e.g., ) are often associated with improved metabolic stability due to reduced oxidative metabolism .
  • Piperidine-containing analogs () are frequently explored in central nervous system (CNS) drug design due to their ability to modulate neurotransmitter receptors .

Synthetic Considerations :

  • The phenyloxane group in the target compound requires multi-step synthesis involving cyclization reactions, whereas morpholine or piperidine derivatives () can be synthesized via simpler alkylation or reductive amination routes.

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